3-(1,3-DIOXOOCTAHYDRO-2H-ISOINDOL-2-YL)-N~1~-(4-FLUORO-3-NITROPHENYL)PROPANAMIDE
Description
3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)-N~1~-(4-fluoro-3-nitrophenyl)propanamide is a complex organic compound with the molecular formula C17H18FN3O5. It is characterized by its unique structure, which includes a dioxooctahydroisoindole core and a fluoronitrophenyl group.
Properties
IUPAC Name |
3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-fluoro-3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O5/c18-13-6-5-10(9-14(13)21(25)26)19-15(22)7-8-20-16(23)11-3-1-2-4-12(11)17(20)24/h5-6,9,11-12H,1-4,7-8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAQJNGAFAMCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N~1~-(4-fluoro-3-nitrophenyl)propanamide involves several steps. The primary synthetic route includes the formation of the dioxooctahydroisoindole core, followed by the introduction of the fluoronitrophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)-N~1~-(4-fluoro-3-nitrophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly involving the fluoronitrophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)-N~1~-(4-fluoro-3-nitrophenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N~1~-(4-fluoro-3-nitrophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
When compared to similar compounds, 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N~1~-(4-fluoro-3-nitrophenyl)propanamide stands out due to its unique structural features and potential applications. Similar compounds include:
- 3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)-N-(4-chloro-3-nitrophenyl)propanamide
- 3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)-N-(4-bromo-3-nitrophenyl)propanamide These compounds share the dioxooctahydroisoindole core but differ in the substituents on the phenyl ring, which can influence their chemical properties and applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
